molecular formula C10H7ClN2O B3256902 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde CAS No. 279251-15-9

2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde

Cat. No.: B3256902
CAS No.: 279251-15-9
M. Wt: 206.63 g/mol
InChI Key: VGVWJBPVCVTHNB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde is an imidazole derivative featuring a 4-chlorophenyl substituent at position 2 and a carbaldehyde group at position 4. The carbaldehyde group at position 4 introduces reactivity for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVWJBPVCVTHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole ring attacks the carbonyl carbon of the 4-chlorobenzaldehyde, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

BCFI exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi. For instance, BCFI has been tested against several strains, demonstrating effectiveness comparable to established antibiotics .

Anticancer Properties

Research indicates that BCFI and its derivatives possess cytotoxic effects against cancer cell lines such as glioma (C6) and liver (HepG2) cells. The mechanism involves the induction of apoptosis in cancer cells, which is critical for cancer therapy development .

Drug Development

BCFI serves as an essential intermediate in synthesizing drugs like Losartan, an antihypertensive medication. Its structural similarity to Losartan suggests potential for further modifications to enhance therapeutic efficacy or reduce side effects .

Coating and Nanotechnology

Imidazole compounds, including BCFI, are used in creating coatings for metal nanoparticles, enhancing their antimicrobial properties. This application is particularly relevant in biomedical devices where infection prevention is crucial .

Liquid Crystals

The unique structural features of BCFI allow it to be utilized in producing oriented liquid crystals, which are essential in display technologies and other optoelectronic applications .

Synthesis and Characterization

The synthesis of BCFI can be achieved through various methods, often involving condensation reactions under controlled pH conditions to optimize yield and purity. A notable synthetic route includes the reaction of pentamidine salts with oxalic dialdehyde, followed by dehydration steps to yield the desired compound .

Case Study: Synthesis Efficiency

A recent study outlined an efficient methodology for synthesizing BCFI derivatives, yielding compounds with 65-75% efficiency under mild conditions. This approach emphasizes environmental safety and cost-effectiveness, making it suitable for large-scale production .

Pharmacological Properties

BCFI's pharmacological profile is extensive, showcasing activities such as:

  • Antioxidant : Protects cells from oxidative stress.
  • Anti-inflammatory : Reduces inflammation in various models.
  • Histamine H3 Antagonism : Potentially useful in treating allergic reactions and other histamine-related conditions .

Data Summary Table

Application AreaSpecific Use CasesObservations
PharmaceuticalAntimicrobial agentsEffective against bacteria/fungi
Anticancer agentsInduces apoptosis in cancer cells
Drug synthesisIntermediate for Losartan
Material ScienceCoatings for nanoparticlesEnhanced antimicrobial properties
Liquid crystal productionRelevant for optoelectronics

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The presence of the imidazole ring allows for interactions with metal ions, which can be crucial in enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Key Properties/Activities
This compound C₁₀H₇ClN₂O 206.63 2-(4-Cl-C₆H₄), 4-CHO Carbaldehyde High reactivity at C4 for nucleophilic additions; potential antimicrobial activity inferred.
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4) C₁₀H₇ClN₂O 206.63 2-C₆H₅, 5-Cl, 4-CHO Carbaldehyde Laboratory chemical; safety protocols include PPE and ventilation .
5-Chloro-2-(4-methylphenyl)-1H-imidazole-4-carbaldehyde C₁₁H₉ClN₂O 220.66 2-(4-CH₃-C₆H₄), 5-Cl, 4-CHO Carbaldehyde Methyl group enhances lipophilicity; structural data confirmed via SMILES and InChI .
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid C₁₀H₇ClN₂O₂ 222.63 1-(4-Cl-C₆H₄), 4-COOH Carboxylic acid Increased solubility in polar solvents due to -COOH group.
4-Chloro-1-(4-Cl-C₆H₄)-5-(2,6-diF-4-CH₃-C₆H₂)-1H-imidazole C₁₇H₁₂Cl₂F₂N₂ 371.20 1-(4-Cl-C₆H₄), 4-Cl, 5-(2,6-diF-4-CH₃-C₆H₂) None Synthesized with 63% yield; fluorinated groups may enhance metabolic stability .

Biological Activity

2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde, a compound characterized by its imidazole ring and chlorophenyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic applications, supported by data tables and case studies.

  • IUPAC Name : this compound
  • CAS Number : 279251-15-9
  • Molecular Formula : C10H8ClN3O
  • Molecular Weight : 219.64 g/mol

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

In a comparative study, the compound exhibited an antibacterial percentage value of 80% against E. coli , comparable to standard antibiotics such as chloramphenicol .

Antifungal Activity

The compound's antifungal potential was also assessed. It showed promising results against common fungal pathogens.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Aspergillus niger22.31 µM

These findings suggest that this compound could serve as a lead compound for developing new antifungal agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of imidazole compounds, including this compound. The study highlighted its strong activity against resistant strains of Staphylococcus aureus, making it a candidate for further development into a therapeutic agent .

Case Study 2: Antifungal Properties

Another study focused on the antifungal activity of the compound against clinical isolates of Candida species. Results indicated that modifications to the imidazole ring could enhance antifungal potency, suggesting a structure-activity relationship that warrants further exploration .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde?

  • Methodological Answer : The synthesis involves two key steps: (1) hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide (1 ) to form intermediate 2 , and (2) cyclization under alkaline conditions. Optimal conditions include:
  • Catalyst : Raney nickel (avoids hydrodechlorination byproduct observed with Pd/C) .
  • Solvent : Ethanol for cyclization, yielding 88% isolated product at 45°C .
  • Base : NaOH (2 equiv) directly added post-hydrogenation .
    Lower yields occur with Na₂CO₃ (64%) or water as solvent (56%) (Table 1, entries 6–8) .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures . ORTEP-III or WinGX can visualize anisotropic displacement ellipsoids .
  • Spectroscopy : LC-MS monitors reaction progress and intermediate purity . Hydrogen bonding patterns (e.g., C–H⋯S interactions) should be analyzed via graph-set notation () .

Advanced Research Questions

Q. How can researchers mitigate byproduct formation during synthesis?

  • Methodological Answer : Hydrodechlorination is a major side reaction when using Pd/C catalysts. Mitigation strategies include:
  • Switching to Raney nickel , which suppresses dehalogenation (yield of intermediate 2 increases from ~50% to 92%) .
  • Optimizing reaction time: Prolonged hydrogenation (>6 hours) reduces intermediate 2 yield (Table 1, entries 1–3) .

Q. What structural features influence the compound’s crystallographic packing and stability?

  • Methodological Answer :
  • Hydrogen Bonding : Weak C–H⋯S interactions (3.5185 Å) and π-π stacking stabilize the crystal lattice () .
  • Geometry : Monoclinic (P2₁/c) symmetry with Z = 8 and unit cell dimensions (e.g., β = 116.807°) affects packing density .
  • Software Tools : Use SHELXPRO for macromolecular interfaces or CCP4 suites for high-resolution data .

Q. How do substituent variations on the imidazole ring affect reactivity and crystallinity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., Cl, NO₂) : Increase ring stability but may reduce solubility. For example, 2-(4-nitrophenyl)-substituted derivatives show lower yields (Table 1 in ) .
  • Steric Effects : Bulky groups (e.g., cyclohexyl) disrupt planar imidazole geometry, altering crystallization behavior .
  • Comparative Analysis : Compare metrics (e.g., bond lengths, torsion angles) using WinGX or ORTEP-III to correlate substituents with lattice energy .

Q. What computational strategies validate experimental crystallographic data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize molecular geometry and compare with experimental parameters (e.g., C–C bond lengths: 1.479 Å in ) .
  • Software Pipelines : Integrate SHELXC/D/E for high-throughput phasing or CCP4 for structure validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde
Reactant of Route 2
2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde

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